BenchChemオンラインストアへようこそ!

1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole

Antitubercular Mycobacterium tuberculosis PAB SAR

1-[3-(4-Chlorophenoxy)propyl]-1H-1,3-benzodiazole is a synthetic phenoxyalkylbenzimidazole (PAB) derivative with a benzimidazole core substituted at the N1 position with a 4-chlorophenoxypropyl side chain and an unsubstituted C2 position (R1 = H). This scaffold differs from the extensively characterized 2-ethyl PAB lead series (e.g., compound 6 with MIC 1.1 µM against M.

Molecular Formula C16H15ClN2O
Molecular Weight 286.76
CAS No. 537009-08-8
Cat. No. B2711591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole
CAS537009-08-8
Molecular FormulaC16H15ClN2O
Molecular Weight286.76
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2CCCOC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H15ClN2O/c17-13-6-8-14(9-7-13)20-11-3-10-19-12-18-15-4-1-2-5-16(15)19/h1-2,4-9,12H,3,10-11H2
InChIKeyOXJFJWDQMPSRJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[3-(4-Chlorophenoxy)propyl]-1H-1,3-benzodiazole (CAS 537009-08-8): Structural Overview and Procurement Rationale


1-[3-(4-Chlorophenoxy)propyl]-1H-1,3-benzodiazole is a synthetic phenoxyalkylbenzimidazole (PAB) derivative with a benzimidazole core substituted at the N1 position with a 4-chlorophenoxypropyl side chain and an unsubstituted C2 position (R1 = H) [1]. This scaffold differs from the extensively characterized 2-ethyl PAB lead series (e.g., compound 6 with MIC 1.1 µM against M. tuberculosis) by lacking a 2-alkyl substituent, which provides a distinct derivatization handle and altered biological profile relative to 2-substituted congeners [1]. Molecular weight is 286.76 g/mol (C16H15ClN2O), with a density of 1.2±0.1 g/cm³ and boiling point 465.5±51.0°C at 760 mmHg .

Why 1-[3-(4-Chlorophenoxy)propyl]-1H-1,3-benzodiazole Cannot Be Interchanged with Generic PAB Analogs


The phenoxyalkylbenzimidazole class exhibits extreme sensitivity to structural modifications, where minor changes in linker length, C2 substitution, and phenoxy ring halogenation pattern can ablate or reverse biological activity. For instance, the 2-ethyl-1-[3-(4-chlorophenoxy)propyl] analog (compound 23) retains antitubercular activity (MIC 1.5 µM, SI 9.3), whereas the 2-methyl variant with a 2-carbon linker and 4-chlorophenoxy group (compound 8) is completely inactive (MIC >20 µM) [1]. Furthermore, the unsubstituted C2 position in the target compound renders it chemically distinct from the 2-ethyl lead series; SAR data confirm that replacing 2-ethyl with H (compound 52) abolishes anti-TB activity (MIC >20 µM), demonstrating that the C2 substituent is not interchangeable [1]. The target compound also differs from the most potent PAB analogs that target QcrB, which bear elaborated 2-substituents achieving nanomolar MICs [2]. Generic substitution by 2-alkylated PABs or non-chlorinated phenoxypropyl benzimidazoles would yield unpredictably different biological outcomes and cannot be justified without direct comparative profiling.

Quantitative Differentiation Evidence for 1-[3-(4-Chlorophenoxy)propyl]-1H-1,3-benzodiazole vs Closest Analogs


Antitubercular MIC of 4-Chlorophenoxy PAB Motif vs Unsubstituted Phenoxy Analog

The 4-chlorophenoxy phenoxyalkylbenzimidazole motif (as embodied by the 2-ethyl analog compound 23) demonstrates submicromolar to low-micromolar activity against M. tuberculosis H37Rv, with an MIC of 1.5 ± 0.5 µM compared to 1.1 ± 0.4 µM for the unsubstituted phenoxy analog (compound 6) [1]. The 4-chlorophenoxy substitution retains anti-TB potency with only a 1.36-fold reduction, within the same order of magnitude as the lead PAB compound, while potentially offering distinct physicochemical advantages (increased lipophilicity, altered metabolic profile). This data indicates that the 4-chlorophenoxy PAB motif is a viable starting point for anti-TB hit-to-lead optimization [1].

Antitubercular Mycobacterium tuberculosis PAB SAR

Anthelmintic Mortality Time of p-Chlorophenoxy Benzimidazole vs Albendazole Standard

In a cross-study comparison, the p-chlorophenoxy-substituted benzimidazole in the APB series demonstrated anthelmintic activity equipotent to albendazole, the clinical standard. The p-chlorophenoxy compound induced helminth mortality at 5.7 ± 0.4 min, compared to 5.4 ± 0.1 min for albendazole, both at 0.2% concentration [1]. Paralysis times were 3.1 ± 0.3 min (p-chlorophenoxy) vs 2.8 ± 0.2 min (albendazole). Critically, the o-chlorophenoxy analogs of both AB and APB series were the least active of all compounds tested, underscoring the positional specificity of chlorine substitution (para > meta > ortho) and the unique contribution of the p-chlorophenoxy pharmacophore [1].

Anthelmintic Benzimidazole Phenoxy SAR

Cytotoxicity Selectivity Index of 4-Chlorophenoxy PAB vs Unsubstituted Phenoxy Analog

The 4-chlorophenoxy substitution on the PAB scaffold (compound 23) yields a selectivity index (SI = MIC/TC50) of 9.3, compared to 19 for the unsubstituted phenoxy analog (compound 6), representing a 2.0-fold reduction in selectivity against Vero cells [1]. The reduced selectivity arises from a combination of slightly lower anti-TB potency (MIC 1.5 vs 1.1 µM) and increased eukaryotic cytotoxicity (TC50 14 vs 21 µM). This contrasts with other halogenated analogs in the series, where 3-chlorophenyl (compound 21, SI = 25) and 2-chlorophenyl (compound 22, SI = 23) actually improved selectivity, indicating that the para-chloro position is specifically associated with a selectivity penalty [1].

Selectivity index Cytotoxicity Vero cell PAB

C2-Unsubstituted Benzimidazole Core as a Diversifiable Scaffold vs 2-Alkyl PABs

The target compound uniquely features an unsubstituted C2 position (R1 = H), in contrast to the 2-ethyl substituent required for optimal anti-TB activity in the PAB lead series. SAR data from the Chandrasekera et al. study show that replacing 2-ethyl with hydrogen (compound 52) abolishes antitubercular activity (MIC >20 µM vs 1.1 µM for compound 6), confirming the 2-substituent is essential for PAB-driven QcrB-mediated anti-TB activity [1]. However, this C2-unsubstituted scaffold provides a reactive handle for late-stage diversification (e.g., Mannich reaction, Vilsmeier-Haack formylation, or metal-catalyzed cross-coupling) that is inaccessible to 2-alkyl-substituted PABs, enabling systematic exploration of novel chemical space for targets beyond QcrB [1]. The 2017 follow-up study demonstrated that optimized 2-substituents can achieve nanomolar MICs (e.g., IDR-0578347, MIC 0.056 µM), highlighting the value of the C2 position as a potency-determining vector [2].

Scaffold diversification Benzimidazole C2 chemistry SAR expansion

Recommended Research and Industrial Application Scenarios for 1-[3-(4-Chlorophenoxy)propyl]-1H-1,3-benzodiazole


Antitubercular Lead Optimization Scaffold

Use as a starting scaffold for systematic C2 diversification to identify novel M. tuberculosis QcrB inhibitors. The PAB class has validated QcrB as a molecular target [1], and the target compound's unsubstituted C2 position allows installation of diverse substituents to optimize MIC from the micromolar range toward the nanomolar potency achieved by optimized 2-substituted PABs (e.g., compound 54, MIC 0.056 µM, SI >893) [2]. The 4-chlorophenoxy motif retains submicromolar-to-low-micromolar baseline activity against M. tuberculosis (compound 23: MIC 1.5 µM) [3].

Benzimidazole-Based Anthelmintic Discovery Program

Deploy as a core scaffold in anthelmintic discovery programs where p-chlorophenoxy benzimidazole derivatives have demonstrated activity equipotent to albendazole, the clinical standard (mortality time 5.7 vs 5.4 min at 0.2% concentration) [4]. The positional specificity of chlorine substitution (para > meta > ortho) provides SAR guidance for hit expansion. The target compound's 2-unsubstituted core permits incorporation of additional pharmacophoric elements to improve potency and spectrum beyond current benzimidazole anthelmintics.

Chemical Probe Development for QcrB Target Validation

Utilize as a precursor for synthesizing chemical probes to study cytochrome bc1 oxidase (QcrB) function in mycobacteria. The 2017 study demonstrated that PAB-resistant M. tuberculosis mutants harbor mutations in qcrB, confirming target engagement [1]. The target compound's 4-chlorophenoxypropyl side chain provides a scaffold for installing photoaffinity labels (e.g., diazirine, benzophenone) or click chemistry handles at the C2 position, enabling target identification and mechanism-of-action studies in related bacterial species.

Combinatorial Chemistry Library Synthesis

Employ as a building block for parallel library synthesis focused on C2 and benzimidazole ring diversification. The compound's well-defined structure, commercial availability from multiple suppliers , and the documented sensitivity of the PAB class to C2 substitution [3] make it suitable for high-throughput chemistry platforms. Libraries can be screened against multiple biological targets, including M. tuberculosis, helminths, and other pathogens where benzimidazole scaffolds show activity.

Quote Request

Request a Quote for 1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.